molecular formula C18H18N2O4S2 B2689022 2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile CAS No. 2034457-71-9

2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile

Cat. No.: B2689022
CAS No.: 2034457-71-9
M. Wt: 390.47
InChI Key: LONPRDPPWPVFMT-UHFFFAOYSA-N
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Description

2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile is a complex organic compound characterized by its unique thiazepane ring structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both sulfonyl and benzonitrile groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of a thiazepane derivative with a sulfonyl chloride, followed by the introduction of a benzonitrile group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specialized properties, such as polymers and coatings

Comparison with Similar Compounds

Similar compounds to 2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile include other thiazepane derivatives and sulfonyl-containing molecules. These compounds share some structural features but differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of a thiazepane ring with both sulfonyl and benzonitrile groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c19-14-16-8-4-5-9-18(16)26(23,24)20-11-10-17(25(21,22)13-12-20)15-6-2-1-3-7-15/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONPRDPPWPVFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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